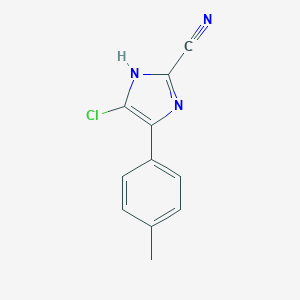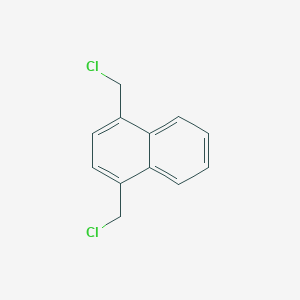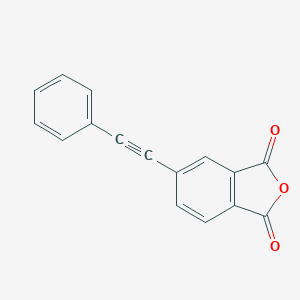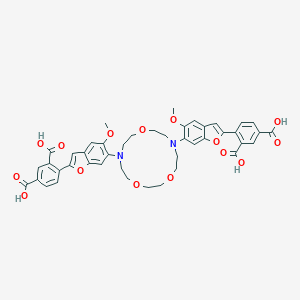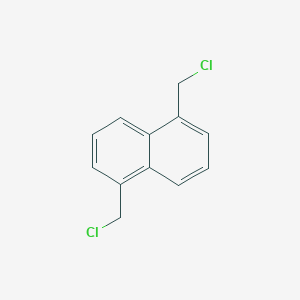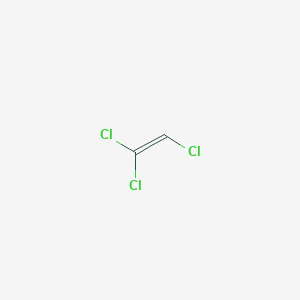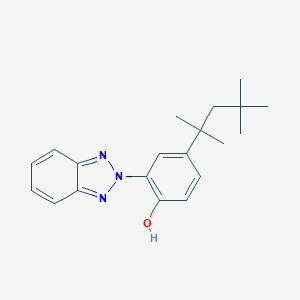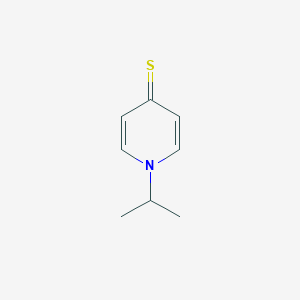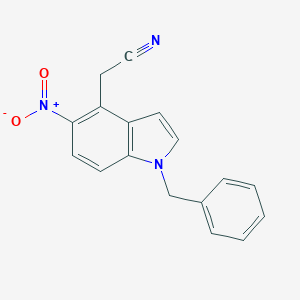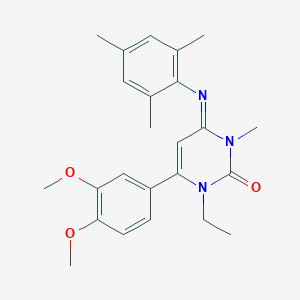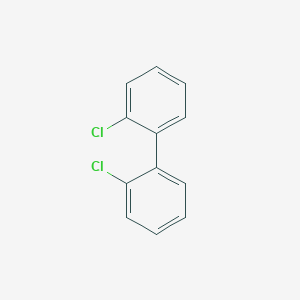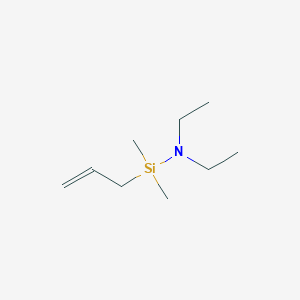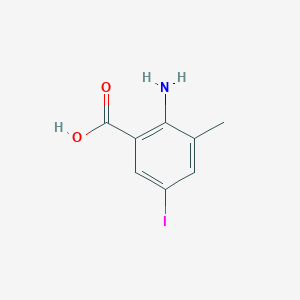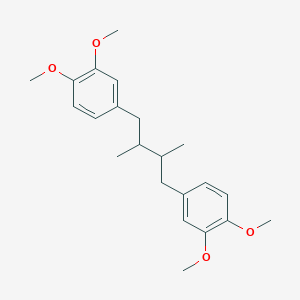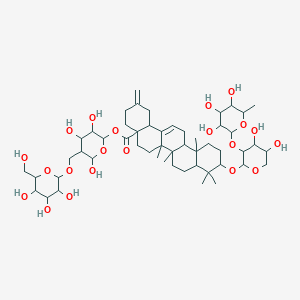
Yemuoside YM(12)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yemuoside YM(12) is a natural compound that is extracted from the roots of the Chinese herb, Rhizoma Coptidis. This compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism Of Action
The mechanism of action of Yemuoside YM(12) is not fully understood. However, studies have suggested that it may work by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Yemuoside YM(12) may also work by activating the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical And Physiological Effects
Yemuoside YM(12) has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of inflammatory cytokines such as TNF-α and IL-6. It can also reduce the levels of glucose and insulin in the blood, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of using Yemuoside YM(12) in lab experiments is that it is a natural compound, which makes it less toxic than synthetic compounds. However, one of the limitations is that it is difficult to obtain in large quantities, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research of Yemuoside YM(12). One of the areas of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research is the identification of the molecular targets of Yemuoside YM(12) and the elucidation of its mechanism of action. Furthermore, more studies are needed to determine the optimal dosage and administration of Yemuoside YM(12) for therapeutic use.
Conclusion:
In conclusion, Yemuoside YM(12) is a natural compound that has various therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis method of this compound involves the extraction and purification of the compound from the roots of the Rhizoma Coptidis plant. Studies have shown that Yemuoside YM(12) can inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis method of Yemuoside YM(12) involves the extraction of the compound from the roots of the Rhizoma Coptidis plant. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC).
Scientific Research Applications
Yemuoside YM(12) has been the subject of various scientific research studies due to its potential therapeutic benefits. One of the most researched areas is its anti-inflammatory effect. Studies have shown that Yemuoside YM(12) can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is the anti-cancer effect of Yemuoside YM(12). Studies have shown that this compound can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
properties
CAS RN |
125239-12-5 |
|---|---|
Product Name |
Yemuoside YM(12) |
Molecular Formula |
C52H82O21 |
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-38(61)33(56)24(42(64)72-45)20-66-43-39(62)37(60)35(58)28(19-53)69-43)17-16-50(6)25(26(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-46-41(34(57)27(54)21-67-46)71-44-40(63)36(59)32(55)23(2)68-44/h8,23-24,26-46,53-64H,1,9-21H2,2-7H3 |
InChI Key |
XBURTOCWRDWUSK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)O)O |
synonyms |
28-O-glucopyranosyl-(1-6)-glucopyranosyl 3-O-rhamnopyranosyl-(1-2)-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid yemuoside YM(12) yemuoside YM12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



